(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , often referred to as a thiazolo-triazole derivative, has garnered interest in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.14093 Da
- InChIKey : YNWIKESCPXYMGC-XSFVSMFZSA-N
The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Study :
A notable study involved treating MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers:
Concentration (µM) | Apoptosis Rate (%) |
---|---|
10 | 20 |
25 | 45 |
50 | 75 |
This data highlights the compound's potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups.
Treatment Group | Paw Swelling Reduction (%) |
---|---|
Control | 0 |
Compound (50 mg/kg) | 50 |
Compound (100 mg/kg) | 75 |
These findings suggest that the compound may modulate inflammatory pathways effectively.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors involved in inflammatory responses and apoptosis pathways.
Properties
Molecular Formula |
C21H18FN3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-27-16-10-5-13(11-17(16)28-4-2)12-18-20(26)25-21(29-18)23-19(24-25)14-6-8-15(22)9-7-14/h5-12H,3-4H2,1-2H3/b18-12- |
InChI Key |
MKVVAPDTMCKIBN-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OCC |
Origin of Product |
United States |
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